Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine ring substituted at the 2-position with another pyrrolidine moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis, due to its stereochemical complexity and functional group compatibility. The Boc group enhances stability during synthetic procedures while allowing deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKMQPZBGISAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 239483-09-1
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
Research indicates that this compound exhibits biological activity through modulation of specific receptors and enzymes. Its structure allows it to interact with various biological targets, influencing pathways related to cell growth, apoptosis, and neuroprotection.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Cycle Arrest : In vitro assays demonstrated that the compound induces cell cycle arrest in cancer cells, which is a critical mechanism for halting tumor growth. This was measured using flow cytometry techniques that labeled mitotic cells with specific antibodies .
- Apoptosis Induction : The compound has shown significant induction of apoptosis in various cancer cell lines. This effect was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .
Neuroprotective Effects
The compound's neuroprotective properties have also been explored:
- Neurotransmitter Modulation : It has been observed to modulate neurotransmitter levels, particularly enhancing GABAergic transmission, which may contribute to its neuroprotective effects against excitotoxicity in neuronal cultures .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cells. The study also noted that the compound selectively inhibited cancer cell proliferation without significantly affecting normal cells .
Study 2: Neuroprotection
In another investigation, researchers assessed the neuroprotective effects of this compound in a rat model of ischemic stroke. The compound was administered prior to induced ischemia, resulting in reduced infarct size and improved neurological scores compared to controls. This suggests potential therapeutic applications in stroke management .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with neuronal nicotinic acetylcholine receptors, making it a candidate for developing drugs that modulate these receptors' activity .
Case Study:
A study highlighted the synthesis of derivatives of this compound that demonstrated significant binding affinity to nicotinic receptors, suggesting potential therapeutic effects in conditions like Alzheimer's disease .
Agrochemicals
The compound is also used in the formulation of agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides makes it valuable in agricultural applications. The compound's pyrrolidine structure contributes to its biological activity, making it effective against various pests and diseases affecting crops.
Materials Science
In materials science, this compound is explored for its potential in creating polymers with specific properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, which is crucial for developing advanced materials for industrial applications .
Summary Table of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Medicinal Chemistry | Drug synthesis for neurological disorders | Modulates nicotinic acetylcholine receptors |
| Agrochemicals | Enhances pesticide and herbicide efficacy | Effective against pests and diseases |
| Materials Science | Polymer formulation | Improves mechanical strength and thermal stability |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed, resulting in more efficient production methods that reduce environmental impact while maintaining product integrity .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | Pyrrolidine-2-carboxylic acid | |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium pyrrolidine-2-carboxylate |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The tert-butyl group acts as a steric shield, moderating reactivity to favor controlled hydrolysis.
Reduction Reactions
The compound’s pyrrolidine rings and ester functionalities can be selectively reduced.
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Ester Reduction | LiAlH₄, dry THF, 0°C → RT | Pyrrolidin-2-ylmethanol | |
| Ring Hydrogenation | H₂, Pd/C catalyst | Saturated bicyclic amine |
Reduction of the ester group with LiAlH₄ generates a primary alcohol, while catalytic hydrogenation saturates the pyrrolidine rings, forming a decahydroquinoline-like structure.
Substitution Reactions
The tert-butyloxycarbonyl (Boc) group is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Boc Deprotection | TFA (neat), RT | Free pyrrolidine amine | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated pyrrolidine |
Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the secondary amine for subsequent alkylation or acylation. Alkylation with methyl iodide or benzyl bromide proceeds efficiently under mild conditions.
Oxidation Reactions
Oxidation targets the nitrogen atoms or the pyrrolidine rings, yielding nitro or ketone derivatives.
Key Data:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Amine Oxidation | m-CPBA, CH₂Cl₂ | Pyrrolidine N-oxide | |
| Ring Oxidation | KMnO₄, acidic conditions | Pyrrolidinone derivative |
Meta-chloroperbenzoic acid (m-CPBA) oxidizes the pyrrolidine nitrogen to an N-oxide, while strong oxidants like KMnO₄ convert the ring into a lactam.
Multicomponent Cascade Reactions
The compound participates in complex one-pot syntheses, exemplified by its role in forming 2-(pyrazol-3-yl)pyridines.
Example Reaction :
Reactants :
-
2,6-Diethynylpyridine
-
3 Equiv. tert-butyl-2-(1-(2-tosylhydrazineylidene)ethyl)pyrrolidine-1-carboxylate
Conditions :
-
CH₃CN, K₂CO₃, 110°C, 16 h under N₂
Product :
-
2-(1-Benzyl-5-phenyl-1H-pyrazol-3-yl)pyridine (Yield: 78%)
This cascade involves cycloaddition and elimination steps, leveraging the compound’s tosylhydrazone moiety to generate heterocyclic architectures .
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbonyl oxygen by TFA facilitates carbamate cleavage, releasing CO₂ and tert-butanol.
-
Reduction Selectivity : LiAlH₄ preferentially reduces esters over amides due to the latter’s resonance stabilization.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Aromatic Substituents
- tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate (): Substituent: 2-Methylbenzyl group. Properties: Increased lipophilicity and steric bulk compared to the pyrrolidinyl group. Synthesis: Lower yield (30%) due to steric hindrance during benzylation. Applications: Potential use in hydrophobic interactions in drug design.
tert-Butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate ():
- Substituent: 5-Bromopyridinyl group.
- Properties: Bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Synthesis: High yield (84%) via Boc protection under mild conditions.
- Applications: Building block for heterocyclic drug candidates.
Functionalized Aliphatic Substituents
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ():
- Substituent: Hydroxymethyl group.
- Properties: Enhanced polarity and hydrogen-bonding capability.
- Applications: Intermediate for prodrugs or glycosylation reactions.
- tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate (): Substituent: Phenoxymethyl group. Properties: Ether linkage improves solubility in polar aprotic solvents. Molecular Weight: 277.36 g/mol (lower than the target compound due to simpler substituent).
Complex Heterocyclic Systems
- Spiro-pyrrolidine-oxindole derivative ():
- Structure: Spiro-fused oxindole-pyrrolidine system.
- Properties: High stereochemical complexity; solid-state stability (m.p. 99°C).
- Synthesis: 94% yield via efficient coupling strategies.
- Applications: Pharmaceutical intermediate for kinase inhibitors.
Electronic and Steric Effects
- Pyrrolidinyl vs. Benzyl Groups : The pyrrolidinyl substituent in the target compound introduces a secondary amine, enabling hydrogen bonding and coordination to metal catalysts. In contrast, benzyl groups (e.g., ) provide steric shielding but lack hydrogen-bonding sites.
- Boc Protection : Common across analogs (e.g., ), the Boc group stabilizes amines during synthesis while allowing controlled deprotection .
Physicochemical Properties
Preparation Methods
Boc Protection of Pyrrolidin-2-ylmethanol Derivatives
The most common approach to prepare this compound involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O). This step is typically carried out in dichloromethane (CH2Cl2) at room temperature (around 20°C) with or without the presence of a base such as triethylamine (TEA) to neutralize the generated acid.
| Entry | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidin-2-ylmethanol | Boc2O, CH2Cl2, 20°C, 16 h | 90-98 | With or without TEA; purification by flash chromatography; product is a light yellow oil |
| 2 | Pyrrolidin-2-ylmethanol | Boc2O, TEA, CH2Cl2, 20°C, 3 h | 48 | Lower yield with shorter reaction time; purified by silica gel chromatography |
| 3 | DL-Proline (converted to alcohol) | Boc2O, K2CO3, diethyl ether-water, 20°C, 16 h | 76 | Multi-step: reduction of proline to alcohol, then Boc protection; purified by chromatography |
These methods highlight the efficiency of Boc protection under mild conditions, with typical yields ranging from 48% to 98%, depending on reaction time and workup procedures.
Multi-Step Synthesis from DL-Proline
A more elaborate synthesis involves the reduction of DL-proline to pyrrolidin-2-ylmethanol using borane-tetrahydrofuran complex, followed by Boc protection in the presence of potassium carbonate in a biphasic diethyl ether-water system. This method yields the Boc-protected product in 76% yield after chromatographic purification. The reaction sequence includes:
- Reduction of DL-proline to pyrrolidin-2-ylmethanol.
- Boc protection using di-tert-butyl dicarbonate and potassium carbonate.
- Purification by silica gel chromatography.
This approach is advantageous when starting from commercially available amino acids and allows for scale-up.
Alternative Functionalization and Protection Strategies
Other synthetic routes involve mesylation of Boc-protected pyrrolidin-2-ylmethanol followed by nucleophilic substitution to introduce various substituents, which can then be deprotected to yield the target compound or its derivatives. For example, mesyl chloride (MsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating subsequent substitution reactions.
Reaction Conditions and Purification
Reaction Conditions
- Solvents: Dichloromethane (CH2Cl2) is the preferred solvent for Boc protection due to its inertness and good solubility of reagents.
- Temperature: Room temperature (20°C) is sufficient for efficient Boc protection, often requiring 3 to 16 hours.
- Bases: Triethylamine or potassium carbonate are used to neutralize acids formed during the reaction and to promote the reaction.
- Stoichiometry: Typically, equimolar or slight excess of Boc2O is employed to ensure complete protection.
Purification Techniques
- Flash Column Chromatography: Silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate in hexane is standard for purification.
- Extraction: Organic layers are washed with brine and dried over anhydrous salts (Na2SO4 or MgSO4) before concentration.
- Crude Product Handling: Some protocols involve direct use of crude Boc-protected intermediates in subsequent reactions after minimal purification.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|---|---|---|
| Direct Boc Protection | Pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate, TEA | CH2Cl2 | 20 | 3-16 h | 48-98 | Flash chromatography | Mild conditions, high yield possible |
| Multi-step from DL-Proline | DL-Proline (reduced) | Borane-THF, Boc2O, K2CO3 | Diethyl ether/water | 0-20 | 16+ h | 76 | Silica gel chromatography | Involves reduction step, good yield |
| Mesylation & Substitution | Boc-protected pyrrolidin-2-ylmethanol | MsCl, Cs2CO3, DMF/DMSO | Ethyl acetate, CH2Cl2 | 0-110 | 2-16 h | Moderate | Chromatography | Enables further functionalization of the compound |
Research Findings and Notes
- The Boc protection of pyrrolidin-2-ylmethanol is highly efficient and reproducible under mild conditions, making it a preferred method for synthesizing this compound.
- The multi-step approach starting from DL-proline offers a robust route for large-scale synthesis, integrating reduction and protection steps with good overall yield and purity.
- Functional group transformations such as mesylation enable the introduction of additional substituents, expanding the utility of the Boc-protected pyrrolidine scaffold for further synthetic applications.
- Purification by flash chromatography remains essential to obtain analytically pure products, with solvent systems tailored to the polarity of intermediates.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for the preparation of tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate?
- Methodology : The compound can be synthesized via multi-step routes involving:
Protection of pyrrolidine : The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in dichloromethane) .
Functionalization : Subsequent steps may include alkylation, amidation, or coupling reactions to introduce the pyrrolidin-2-yl moiety. For example, nucleophilic substitution or reductive amination can be employed to attach substituents while preserving stereochemistry .
- Key Considerations :
-
Use of chiral auxiliaries or catalysts to control stereochemistry at the pyrrolidine rings.
-
Purification via column chromatography (e.g., silica gel with ethanol/chloroform gradients) to isolate intermediates .
Example Reaction Data Yield : 60–85% (typical for Boc-protected intermediates) Purity : >95% (verified by HPLC or NMR)
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ ~3.0–3.5 ppm for N-CH₂ groups). Carbonyl carbons (Boc group) appear at δ ~155 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O₂: 257.1756) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
